Cas no 4381-07-1 (1-amino-3-(carbamoylamino)urea)

1-amino-3-(carbamoylamino)urea structure
4381-07-1 structure
Product name:1-amino-3-(carbamoylamino)urea
CAS No:4381-07-1
MF:C2H7N5O2
MW:133.109278917313
CID:1515873
PubChem ID:20398

1-amino-3-(carbamoylamino)urea Chemical and Physical Properties

Names and Identifiers

    • 1-amino-3-(carbamoylamino)urea
    • AC1L2G6P
    • Hydrazin-N,N'-dicarbonsaeure-amid-hydrazid
    • BRN 1773975
    • NSC2096
    • 1-Aminobiurea
    • Biurea, 1-amino-
    • 1-Aminoformyl-carbohydrazid
    • 1-Carbamoyl-carbohydrazid
    • Carbohydrazide-N-carboxamide
    • 1-Amino-biurea
    • hydrazine-N,N'-dicarboxylic acid amide-hydrazide
    • AC1L2G6P; Hydrazin-N,N'-dicarbonsaeure-amid-hydrazid; BRN 1773975; NSC2096; 1-Aminobiurea; Biurea, 1-amino-; 1-Aminoformyl-carbohydrazid; 1-Carbamoyl-carbohydrazid; Carbohydrazide-N-carboxamide; 1-Amino-biurea; hydrazine-N,N'-dicarboxylic acid amide-hydrazide;
    • 2-(AMINOCARBONYL)CARBONIC DIHYDRAZIDE
    • 3-03-00-00232 (Beilstein Handbook Reference)
    • 4381-07-1
    • UNII-I9RP6JD3Q2
    • I9RP6JD3Q2
    • DTXSID90195939
    • NSC-2096
    • AKOS006339555
    • SCHEMBL15131334
    • NSC 2096
    • Inchi: InChI=1S/C2H7N5O2/c3-1(8)6-7-2(9)5-4/h4H2,(H3,3,6,8)(H2,5,7,9)
    • InChI Key: PHJAUGHMFVQKPC-UHFFFAOYSA-N
    • SMILES: C(=O)(N)NNC(=O)NN

Computed Properties

  • Exact Mass: 133.06011
  • Monoisotopic Mass: 133.05997448g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 122Ų
  • XLogP3: -1.9

Experimental Properties

  • PSA: 122.27
  • LogP: 0.31590

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